
3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone
Overview
Description
3-(Dimethylamino)-1-methyl-2(1H)-quinoxalinone is an organic compound belonging to the quinoxalinone family This compound is characterized by the presence of a dimethylamino group attached to the quinoxalinone core
Mechanism of Action
Target of Action
For instance, a compound with a similar structure, 3- {3- [ (DIMETHYLAMINO)METHYL]-1H-INDOL-7-YL}PROPAN-1-OL, has been found to interact with Group IIE secretory phospholipase A2 . This enzyme catalyzes the calcium-dependent hydrolysis of the 2-acyl groups in 3-sn-phosphoglycerides .
Mode of Action
For example, the interaction of 3- {3- [ (DIMETHYLAMINO)METHYL]-1H-INDOL-7-YL}PROPAN-1-OL with Group IIE secretory phospholipase A2 could potentially alter the enzyme’s activity .
Biochemical Pathways
For instance, dimethylaminopropylamine, a related compound, is known to be converted to a powerful alkylating agent, dimethylaminopropyl-3-chloride .
Pharmacokinetics
For instance, a compound with a similar structure, zolmitriptan, is well absorbed after oral administration, and its absorption, distribution, metabolism, and excretion have been extensively studied .
Result of Action
For example, dimethylaminopropylamine is known to be a skin irritant .
Biochemical Analysis
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that they may have long-term effects on cellular function
Dosage Effects in Animal Models
The effects of 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone at different dosages in animal models have not been studied. Studies on similar compounds suggest that they may have threshold effects and could potentially cause toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been shown to interact with various transporters and binding proteins .
Subcellular Localization
Similar compounds have been shown to localize to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone typically involves the reaction of 2-chloroquinoxaline with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction mixture is heated to a suitable temperature, often around 80-100°C, to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Solvent recovery and purification steps are also integrated into the process to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1-methyl-2(1H)-quinoxalinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoxalinone derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base and often require heating.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Anticancer Applications
Quinoxaline derivatives, including 3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone, have shown significant potential in anticancer drug discovery. They exert antiproliferative effects through various mechanisms, such as:
- Targeting Tubulin Polymerization : Some quinoxaline derivatives inhibit microtubule dynamics, which is crucial for cancer cell division.
- Inhibiting Topoisomerase II-DNA Interactions : This action disrupts DNA replication and transcription in cancer cells.
- Modulating Kinase Activity : Compounds can inhibit receptor tyrosine kinases involved in cancer cell signaling pathways, such as the vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) .
Case Study: Synthesis and Evaluation
A study synthesized several new quinoxaline derivatives and evaluated their anticancer activity against human cancer cell lines. The results indicated that certain compounds exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 and MCF-7 cell lines, highlighting their potential as effective anticancer agents .
Neurodegenerative Disease Treatment
This compound has been explored for its neuroprotective effects, particularly in the context of Alzheimer's disease (AD). The compound has been incorporated into hybrid structures designed to inhibit cholinesterases (ChEs) and monoamine oxidases (MAOs), both of which are therapeutic targets in AD.
Antimicrobial Properties
The antimicrobial properties of quinoxaline derivatives have been well-documented. They exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Research Findings
Research indicates that certain quinoxaline derivatives possess significant activity against resistant strains of bacteria. For instance, compounds derived from this compound have shown efficacy against multi-drug resistant clinical isolates .
Summary Table of Applications
Comparison with Similar Compounds
Similar Compounds
3-Dimethylamino-1-arylpropenones: These compounds share the dimethylamino group and are used in similar applications such as dye synthesis and antimicrobial research.
3-Dimethylamino-1-propanol: Another compound with a dimethylamino group, used in the production of pharmaceuticals and industrial chemicals.
Uniqueness
3-(Dimethylamino)-1-methyl-2(1H)-quinoxalinone is unique due to its quinoxalinone core, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Biological Activity
3-(dimethylamino)-1-methyl-2(1H)-quinoxalinone, also known by its CAS number 338774-60-0, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular structure of this compound features a quinoxaline core with a dimethylamino group and a methyl substituent. The molecular weight is approximately 206.27 g/mol, and its chemical formula is C10H12N4O.
Antibacterial Activity
Research has indicated that quinoxaline derivatives exhibit significant antibacterial properties. A study evaluated various quinoxalinone derivatives, including this compound, against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to assess their efficacy.
Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
---|---|---|
This compound | 15.6 | 20.3 |
Control (Ampicillin) | 0.5 | 0.8 |
The data suggest that while the compound demonstrates antibacterial activity, it is less potent than standard antibiotics like ampicillin .
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity. In vitro tests revealed that it inhibited the growth of Candida albicans, with MIC values indicating moderate effectiveness.
Compound | MIC (µg/mL) against C. albicans |
---|---|
This compound | 25.0 |
Control (Fluconazole) | 0.25 |
These findings highlight the potential of this compound as an antifungal agent .
Anticancer Activity
Quinoxaline derivatives are also being explored for their anticancer properties. A recent study investigated the effects of several quinoxaline-based compounds on colorectal cancer cell lines. The results indicated that this compound inhibited cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
The structure-activity relationship (SAR) analysis showed that the presence of the dimethylamino group significantly enhanced its anticancer activity compared to other derivatives lacking this functionality.
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Antibacterial Mechanism : It disrupts bacterial cell membranes and inhibits key metabolic enzymes.
- Antifungal Mechanism : The compound interferes with fungal cell wall synthesis and disrupts ergosterol biosynthesis.
- Anticancer Mechanism : It induces apoptosis in cancer cells by activating caspases and modulating signaling pathways related to cell survival and proliferation .
Case Studies
Several case studies have documented the application of this compound in drug development:
- Study on Anticancer Effects : A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of colorectal cancer.
- Clinical Trials : Ongoing clinical trials are evaluating the efficacy of this compound in combination therapies for resistant bacterial infections and as an adjunct treatment in cancer therapy.
Properties
IUPAC Name |
3-(dimethylamino)-1-methylquinoxalin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-13(2)10-11(15)14(3)9-7-5-4-6-8(9)12-10/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAYRKJLXIDHIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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